1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carbonitrile
Description
1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carbonitrile is a cyclopropane-1-carbonitrile derivative featuring a brominated naphthalene substituent. Its structure comprises a cyclopropane ring fused to a nitrile group and a 5-bromo-substituted naphthalene moiety. The bromine atom and naphthalene system likely influence electronic properties, steric bulk, and binding interactions in biological systems.
Properties
Molecular Formula |
C14H10BrN |
|---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
1-(5-bromonaphthalen-1-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C14H10BrN/c15-13-6-2-3-10-11(13)4-1-5-12(10)14(9-16)7-8-14/h1-6H,7-8H2 |
InChI Key |
LTPWRAPBNDFZCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)C2=CC=CC3=C2C=CC=C3Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as bromonaphthalene and cyclopropane derivatives.
Reaction Conditions:
Industrial Production: On an industrial scale, the production of this compound may involve bulk manufacturing processes, including custom synthesis and procurement of raw materials.
Chemical Reactions Analysis
1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The bromine atom in the naphthalene ring can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Mechanism of Action
The mechanism of action of 1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The bromonaphthalene moiety and the carbonitrile group play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Bromine at the 5-position on naphthalene may enhance steric hindrance and alter electronic properties relative to para-bromophenyl analogs . Methoxy or fluoro substituents in phenyl derivatives modulate solubility and metabolic stability .
Reactivity and Stability
- Ring-Opening : Cyclopropane-1-carbonitriles with electron-withdrawing groups (e.g., nitrile) are prone to ring-opening under basic or nucleophilic conditions. For instance, 1-acetyl-2-(p-tolyl)cyclopropane-1-carbonitrile undergoes decyanation under phase-transfer catalysis .
- Thermal Stability : Brominated naphthalene derivatives generally exhibit higher thermal stability than halogenated phenyl analogs due to extended conjugation .
Pharmacological Potential
While direct data for the target compound are unavailable, related structures are used in drug discovery:
- WD Repeat Protein Inhibitors: Derivatives like 5-bromo-N-(5-(1-cyanocyclopropyl)-2-hydroxyphenyl)-2-hydroxybenzenesulfonamide () show inhibitory activity, suggesting the bromonaphthalene-cyclopropane scaffold could target similar pathways .
Biological Activity
1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carbonitrile is an organic compound characterized by the molecular formula and a molecular weight of 272.14 g/mol. This compound features a cyclopropane ring linked to a bromonaphthalene moiety, along with a carbonitrile functional group. The unique structural attributes of this compound suggest significant potential for biological activity, particularly in medicinal chemistry and drug development.
Chemical Structure and Properties
The presence of the bromine atom in the naphthalene structure enhances the compound's reactivity and biological properties. The cyclopropane ring contributes to its structural rigidity, which may influence its interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 272.14 g/mol |
| Functional Groups | Carbonitrile, Cyclopropane |
| Structural Features | Bromonaphthalene moiety |
Biological Activity Overview
Research indicates that 1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carbonitrile exhibits potential interactions with various biological targets, including enzymes and receptors. Its unique structure may allow it to modulate biological pathways, although detailed mechanisms of action are still under investigation.
The mechanism of action involves interactions mediated by the bromonaphthalene moiety and the carbonitrile group. These interactions may include:
- Enzyme Inhibition : The compound may inhibit specific cytochrome P450 enzymes, crucial for drug metabolism.
- Receptor Modulation : Potential binding to receptors involved in various physiological processes.
Inhibitory Effects on Enzymes
Studies have shown that 1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carbonitrile can inhibit certain enzymes, which is critical for understanding its pharmacological potential. For instance, it has been noted for its inhibitory action on cytochrome P450 enzymes, which play a significant role in the metabolism of many drugs.
Case Studies
Several studies have explored the biological activity of similar compounds to draw parallels and infer potential activities:
- Study on Structural Analogues : Research comparing 1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carbonitrile with other bromonaphthalene derivatives has revealed insights into structure-activity relationships (SAR). For example, compounds with electron-withdrawing groups at specific positions exhibited enhanced inhibitory effects on target enzymes .
Applications in Drug Development
The compound is under investigation for its therapeutic applications, particularly in:
- Cancer Therapy : Its potential as an anticancer agent is being explored due to its ability to modulate pathways involved in cell proliferation and apoptosis.
- Antimicrobial Activity : Similar compounds have shown antibacterial properties, suggesting that this compound may also exhibit such activities.
Comparison with Similar Compounds
To better understand its biological activity, it is useful to compare 1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carbonitrile with structurally similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1-(5-Chloronaphthalen-1-YL)cyclopropane-1-carbonitrile | Chlorine instead of Bromine | Different reactivity profile |
| 1-(5-Fluoronaphthalen-1-YL)cyclopropane-1-carbonitrile | Fluorine atom present | Unique electronic properties |
| 1-(5-Iodonaphthalen-1-YL)cyclopropane-1-carbonitrile | Iodine atom present | Larger atomic size affecting reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
